Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
Beschreibung
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Eigenschaften
CAS-Nummer |
78750-77-3 |
|---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
ethyl 4-(triazolo[4,5-b]pyridin-3-yl)benzoate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)10-5-7-11(8-6-10)18-13-12(16-17-18)4-3-9-15-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
RXJXVKYRPLLERS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Herkunft des Produkts |
United States |
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate molecular weight and exact mass
An In-Depth Technical Guide to Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate
This guide provides a comprehensive technical overview of Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its precise molecular weight and mass, and outlines a logical synthetic pathway for its preparation, grounded in established chemical principles.
Core Molecular Attributes
Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate, registered under CAS Number 78750-77-3, is a complex organic molecule featuring a fused triazolopyridine ring system linked to an ethyl benzoate moiety.[1] The accurate determination of its molecular weight and mass is fundamental for all quantitative applications, from reaction stoichiometry to analytical characterization.
Molecular Formula, Weight, and Exact Mass
The chemical formula for this compound is C₁₄H₁₂N₄O₂.[1] Based on this formula, the key mass-related values have been determined and are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₁₄H₁₂N₄O₂ | - |
| Average Molecular Weight | 268.28 | g/mol |
| Exact (Monoisotopic) Mass | 268.0960 | Da |
The molecular weight (or molar mass) is the weighted average of the masses of the molecule's constituent atoms in their natural isotopic abundances. This value is typically used for bulk calculations in chemical synthesis. The exact mass , on the other hand, is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is of critical importance in high-resolution mass spectrometry for accurate molecular identification.
Molecular Structure
The structural architecture of Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate is key to its chemical behavior and potential applications. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The ethyl ester group (-COOCH₂CH₃) is at one end, while the para-position is linked to a nitrogen atom of the[1][2]triazolo[4,5-b]pyridine (also known as 7-azabenzotriazole) heterocyclic system.
Caption: 2D structure of Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate.
Synthesis and Methodologies
Proposed Synthetic Pathway
The synthesis can be envisioned as a nucleophilic substitution reaction. The nitrogen atom of 7-azabenzotriazole (1H-[1][2]triazolo[4,5-b]pyridine) acts as a nucleophile, displacing a halide from ethyl 4-halobenzoate. The choice of base and solvent is critical for reaction efficiency and to minimize side products.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on common practices for N-arylation of azoles.
-
Reagent Preparation : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-[1][2]triazolo[4,5-b]pyridine (1.0 equivalent).
-
Solvent and Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Electrophile : To the stirred suspension, add ethyl 4-fluorobenzoate (1.1 equivalents). The use of a fluoro-substituted benzoate is often preferred due to its higher reactivity in nucleophilic aromatic substitution reactions.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the crude product.
-
Purification : Collect the solid product by filtration and wash it with water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate.
Potential Applications in Research and Development
The[1][2]triazolo[4,5-b]pyridine scaffold is a recognized pharmacophore in drug discovery. Derivatives of this heterocyclic system have been investigated for a range of biological activities.
Medicinal Chemistry
The triazolopyridine core is a bioisostere of purine and has been explored for its potential as an inhibitor of various enzymes. For instance, compounds with this scaffold have been identified as PIM kinase inhibitors, which are targets in oncology research.[1] The ethyl benzoate moiety can serve as a handle for further chemical modification or may contribute to the molecule's overall pharmacokinetic properties.
Materials Science
Heterocyclic compounds with extended π-systems are often investigated for their applications in materials science. The structural rigidity and potential for intermolecular interactions (e.g., π-π stacking) of Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate could impart useful properties for the development of organic electronic materials.
Safety and Handling
As with any chemical compound, Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate should be handled with appropriate safety precautions in a laboratory setting. It is intended for research and development purposes only.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides foundational information on Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate, focusing on its key physicochemical properties and a proposed synthetic route. The unique combination of the triazolopyridine heterocycle and the ethyl benzoate functionality makes this molecule a person of interest for further exploration in both medicinal chemistry and materials science. The data and protocols presented herein serve as a valuable resource for researchers and scientists in these fields.
References
-
Hoffman Fine Chemicals. (n.d.). CAS 78750-77-3 | Ethyl 4-(3H-[1][2]triazolo[4,5-b]pyridin-3-yl)benzoate. Retrieved from [Link]
-
Pastor, J., Oyarzabal, J., Saluste, G., Alvarez, R. M., Rivero, V., Ramos, F., Cendón, E., Blanco-Aparicio, C., Ajenjo, N., Cebriá, A., Albarrán, M. I., Cebrián, D., Corrionero, A., Fominaya, J., Montoya, G., & Mazzorana, M. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1591-1597. [Link]
Discovery and Initial Synthesis Pathways of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
Executive Summary & Pharmacological Context
In contemporary medicinal chemistry, the 3H-[1,2,3]triazolo[4,5-b]pyridine core serves as a highly privileged bicyclic scaffold. Its unique physicochemical properties—including a high dipole moment, excellent metabolic stability, and the ability to act as a robust hydrogen-bond acceptor—make it an ideal bioisostere for benzimidazoles and indoles.
Specifically, Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate (CAS RN: 78750-77-3; MW: 268.28 g/mol ) is a critical synthetic intermediate. It has been instrumental in the hit-to-lead optimization of small molecule systemic agents, most notably in the development of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) mRNA translation inhibitors [1] and novel modulators for cardiovascular diseases [2]. The ethyl ester moiety acts as a versatile synthetic handle, allowing for downstream saponification and subsequent amide coupling to generate diverse libraries of active pharmaceutical ingredients (APIs).
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the triazolo-pyridine fused system relies on the thermodynamically driven annulation of an ortho-diaminopyridine precursor. The synthetic logic is governed by three primary disconnections:
-
Triazole Annulation: The 1,2,3-triazole ring is disconnected via a retro-diazotization to yield a primary amine and a secondary diarylamine. The forward reaction is driven by the formation of a stable 10- π electron aromatic system [3].
-
Nitro Reduction: The ortho-diamine is derived from the selective reduction of an ortho-nitroamine.
-
C–N Bond Formation (SNAr): The ortho-nitroamine is constructed via a Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group at the 3-position of the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C-Cl bond at the 2-position highly susceptible to nucleophilic attack by the weakly nucleophilic aniline (ethyl 4-aminobenzoate).
Synthetic Pathway Visualization
Synthetic pathway of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate.
Step-by-Step Experimental Methodologies
As a self-validating system, each protocol below integrates the chemical causality of the reagents chosen with strict in-process controls (IPCs) to ensure high fidelity and reproducibility.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of Ethyl 4-((3-nitropyridin-2-yl)amino)benzoate.
-
Causality & Reagent Selection: The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. Its role is to scavenge the hydrochloric acid (HCl) generated during the substitution, preventing the protonation of the weakly nucleophilic ethyl 4-aminobenzoate, which would otherwise stall the reaction.
-
Protocol:
-
Charge a dry, nitrogen-flushed reactor with 2-chloro-3-nitropyridine (1.0 equiv) and ethyl 4-aminobenzoate (1.05 equiv).
-
Suspend the solids in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).
-
Add DIPEA (2.0 equiv) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete upon the disappearance of the fast-eluting yellow spot of 2-chloro-3-nitropyridine.
-
Cool to room temperature, precipitate the product by pouring into ice-cold water, filter, and wash with water to remove DMF and DIPEA salts. Dry under vacuum.
-
Step 2: Nitro Group Reduction
Objective: Synthesis of Ethyl 4-((3-aminopyridin-2-yl)amino)benzoate.
-
Causality & Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could prematurely hydrolyze the ethyl ester. The reaction is highly exothermic; thus, temperature control is critical to prevent over-reduction of the pyridine ring.
-
Protocol:
-
Dissolve the intermediate from Step 1 in ethanol (EtOH) inside a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert argon atmosphere to prevent ignition.
-
Purge the vessel with hydrogen gas ( H2 ) and maintain a pressure of 1 atm (balloon).
-
Stir vigorously at 25 °C for 4–6 hours.
-
In-Process Control (Validation): Analyze via LC-MS. The product mass should reflect a shift of -30 Da (loss of two oxygen atoms, gain of two protons).
-
Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the ortho-diamine intermediate.
-
Step 3: Diazotization and Intramolecular Cyclization
Objective: Synthesis of the target Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate.
-
Causality & Reagent Selection: Sodium nitrite ( NaNO2 ) in glacial acetic acid (AcOH) generates nitrous acid ( HNO2 ) in situ. The primary amine is rapidly converted into a highly reactive diazonium salt. Due to the spatial proximity of the secondary diarylamine nitrogen, an instantaneous intramolecular nucleophilic attack occurs, expelling a proton and forming the triazole ring [4]. Acetic acid provides the necessary acidic medium without the harshness of concentrated mineral acids.
-
Protocol:
-
Dissolve the ortho-diamine intermediate in glacial acetic acid (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Prepare a concentrated aqueous solution of NaNO2 (1.2 equiv) and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
In-Process Control (Validation): Visual validation is observed via the cessation of nitrogen gas evolution (if any side-decomposition occurs) and the precipitation of the product. HPLC should indicate >95% conversion to a single peak.
-
Quench the reaction by slowly pouring it into an ice-cold saturated sodium bicarbonate ( NaHCO3 ) solution to neutralize the acetic acid.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Recrystallize from ethanol to afford the pure product.
-
Quantitative Data & Yield Analysis
The table below summarizes the optimized reaction metrics across the three-step synthesis, establishing baseline expectations for scale-up operations.
| Synthetic Step | Chemical Transformation | Key Reagents & Catalyst | Optimal Temp | Reaction Time | Typical Yield (%) | Expected Purity (HPLC) |
| Step 1 | Nucleophilic Aromatic Substitution (SNAr) | DIPEA, DMF | 80 °C | 12 h | 85 – 90% | > 98% |
| Step 2 | Nitro Group Reduction | H2 (1 atm), 10% Pd/C, EtOH | 25 °C | 4 – 6 h | 92 – 95% | > 95% |
| Step 3 | Diazotization & Triazole Annulation | NaNO2 , AcOH / H2O | 0 °C → 25 °C | 2.5 h | 75 – 80% | > 99% (Post-Cryst.) |
Conclusion
The synthesis of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate represents a highly efficient, high-yielding sequence that leverages fundamental principles of aromatic reactivity. By strictly controlling the electronic environment during the SNAr phase and utilizing mild, self-driving cyclization conditions during diazotization, researchers can reliably produce this critical scaffold at scale for advanced pharmacological screening.
References
-
Small Molecule Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors: Hit to Lead Optimization of Systemic Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]
- N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - NIH.[Link]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ethyl 4-(3H-triazolo[4,5-b]pyridin-3-yl)benzoate Derivatives
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate Derivatives
Abstract
Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The[5][6]triazolo[4,5-b]pyridine scaffold, a key structural motif in many biologically active molecules, has garnered considerable attention for its potential therapeutic applications.[3][7][8] This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the pharmacokinetics (PK) and bioavailability of a specific class of these compounds: Ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate derivatives. While direct pharmacokinetic data for this exact ethyl benzoate derivative series is not extensively available in public literature, this guide synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) and draws upon data from structurally related triazolopyridine and other triazole-containing compounds to provide a robust framework for their preclinical evaluation.[5][6][9][10] The core focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these promising therapeutic candidates.
Introduction: The Significance of Triazolopyridine Derivatives in Drug Discovery
The triazolopyridine core is a privileged scaffold in medicinal chemistry, featured in a range of compounds with diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][7] The ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate series represents a class of compounds with potential for further development. A thorough understanding of their pharmacokinetic profile is paramount for optimizing their therapeutic potential and ensuring their safety and efficacy.[2]
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its ADME properties. These properties determine the drug's bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[11] Poor pharmacokinetic properties are a major cause of failure for drug candidates in clinical trials.[2] Therefore, a comprehensive evaluation of the ADME profile early in the drug discovery process is critical for success.
This guide will delve into the key aspects of pharmacokinetic and bioavailability assessment, providing both the theoretical underpinnings and practical experimental protocols relevant to the study of Ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate derivatives.
Core Principles of Pharmacokinetic Analysis
Pharmacokinetics is the study of the time course of drug absorption, distribution, metabolism, and excretion. The key parameters derived from pharmacokinetic studies provide a quantitative understanding of how the body handles a drug.
Absorption
For orally administered drugs, absorption is the process by which the drug moves from the gastrointestinal tract into the bloodstream.[11] Factors influencing absorption include the drug's physicochemical properties (e.g., solubility, lipophilicity), its formulation, and physiological factors of the gastrointestinal tract.[11]
Distribution
Once in the bloodstream, a drug is distributed to various tissues and organs throughout the body. The volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma.[12] A large Vd suggests extensive tissue distribution.
Metabolism
Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. The goal of metabolism is generally to make the drug more water-soluble to facilitate its excretion. For triazole-containing compounds, metabolic pathways can involve oxidation, reduction, and conjugation reactions.
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile and feces). The rate of excretion determines the drug's elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half.
In Silico and In Vitro ADME Profiling: The First Tier of Evaluation
Prior to in vivo studies, a combination of computational (in silico) and laboratory-based (in vitro) assays can provide valuable early insights into the potential pharmacokinetic properties of Ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate derivatives.
In Silico Prediction of ADME Properties
Computational models can predict a range of ADME properties based on the chemical structure of a compound.[13] These predictions can help prioritize compounds for synthesis and further testing.
Key Predicted Parameters:
-
Lipophilicity (logP/logD): Affects membrane permeability and solubility.
-
Aqueous Solubility: Crucial for dissolution and absorption.
-
Plasma Protein Binding: Influences the unbound fraction of the drug available to exert its effect.
-
CYP450 Metabolism: Predicts potential sites of metabolism by major drug-metabolizing enzymes.
-
Drug-likeness: Assesses compliance with established rules like Lipinski's Rule of Five.[13]
In Vitro Experimental Protocols
Protocol: Kinetic Solubility Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at a relevant physiological pH (e.g., pH 7.4).
-
Incubate the mixture and then filter to remove any precipitated compound.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A multi-well plate with a filter coated with an artificial lipid membrane separates a donor compartment from an acceptor compartment.
-
Add a solution of the test compound to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate, allowing the compound to permeate across the artificial membrane.
-
Measure the concentration of the compound in both the donor and acceptor wells after a set time to determine the permeability coefficient.
Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound with liver microsomes (from human or relevant animal species) and NADPH (a cofactor for many metabolic enzymes) at 37°C.[14]
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).[14]
-
Stop the reaction by adding a quenching solvent like ice-cold acetonitrile.[14]
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS to determine the rate of metabolism and the in vitro half-life.[14]
In Vivo Pharmacokinetic Studies: The Definitive Assessment
In vivo studies in animal models are essential for determining the complete pharmacokinetic profile and bioavailability of a drug candidate.
Study Design and Execution
Animal Model: Rodents (e.g., rats or mice) are commonly used for initial pharmacokinetic studies.
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered directly into the bloodstream to determine the drug's distribution and elimination characteristics without the influence of absorption.
-
Oral (PO) Administration: The drug is administered by gavage to assess its oral absorption and bioavailability.
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples for drug concentration analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.
Protocol: Sample Preparation and Analysis
-
Protein Precipitation: Add a solvent like acetonitrile to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the drug by LC-MS/MS.
-
Quantification: Use a calibration curve prepared with known concentrations of the drug to determine the concentration in the study samples.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[14]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the plasma concentration-time curve, representing the total drug exposure over time.[9] |
| t½ | Elimination half-life, the time required for the drug concentration to decrease by half. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute bioavailability, the fraction of the orally administered dose that reaches the systemic circulation. Calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[14] |
Structure-Activity Relationships (SAR) and their Impact on Pharmacokinetics
Systematic modifications to the chemical structure of the Ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate scaffold can significantly impact its pharmacokinetic properties. For instance, the introduction of different substituents can alter lipophilicity, solubility, and susceptibility to metabolic enzymes.
Hypothetical SAR for Triazolopyridine Derivatives:
| Derivative | Modification | Predicted Impact on Pharmacokinetics |
| Derivative A | Addition of a polar group | Increased solubility, potentially lower membrane permeability. |
| Derivative B | Introduction of a metabolically labile site | Increased clearance and shorter half-life. |
| Derivative C | Masking a polar group with a prodrug moiety | Enhanced oral absorption.[15] |
Visualization of Key Workflows
In Vitro ADME Screening Workflow
Caption: Workflow for in vitro ADME screening of new chemical entities.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Directions
The successful development of Ethyl 4-(3H-[5][6]triazolo[4,5-b]pyridin-3-yl)benzoate derivatives as therapeutic agents is critically dependent on a thorough understanding and optimization of their pharmacokinetic properties. The integrated approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for characterizing the ADME profile of these compounds. Future research should focus on establishing clear structure-pharmacokinetic relationships within this chemical series to guide the design of next-generation derivatives with improved drug-like properties. By prioritizing pharmacokinetic assessment early in the drug discovery pipeline, researchers can significantly increase the probability of advancing safe and effective drug candidates to clinical development.
References
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Discovery of[5][9]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists | ACS Medicinal Chemistry Letters. (2020, February 27). Retrieved from
- In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC. (n.d.).
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. (2024, January 1).
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Discovery of[5][9]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - ResearchGate. (2020, February 27). Retrieved from
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- Heterocycles in Medicinal Chemistry III - PMC - NIH. (2026, February 14).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023, April 9).
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2026, March 9).
- Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC. (2024, May 10).
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Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[5][9]triazolo[4,5-c][6]benzodiazepin-3(2H)-ones - PubMed. (2000, December 14). Retrieved from
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- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - MDPI. (2025, September 3).
- 4-PHENYL-4H-1,2,4-TRIAZOL)-3-YL) ACETATE FORCED DEGRADATION STUDY - DergiPark. (n.d.).
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- pharmacological significance of nitrogen containing heterocyclic compounds - PHARMACEUTICAL SCIENCES. (n.d.).
- Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - MDPI. (2021, September 4).
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- Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - Fingerprint - Johns Hopkins University. (n.d.).
- Volume of Distribution is Unaffected by Metabolic Drug–Drug Interactions - eScholarship. (2021, February 1).
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][9]diazepin-2-ylamino)benzoate. (2025, October 16). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.epratrustpublishing.com [cdn.epratrustpublishing.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. iajps.com [iajps.com]
- 5. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: Optimal Solvent Systems and Formulation Protocols for Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate in Cell Culture
Executive Summary
The introduction of highly lipophilic synthetic intermediates and drug candidates into aqueous in vitro systems is a persistent bottleneck in drug development. Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a complex heterocyclic compound characterized by extreme hydrophobicity. Dissolving this compound for cell culture applications requires a strategic approach to overcome its high crystal lattice energy without inducing solvent-mediated cytotoxicity. This technical guide provides researchers with validated solvent matrices, mechanistic insights, and self-validating protocols to ensure complete solvation and reliable in vitro data.
Physicochemical Profiling & Causality of Solvation Barriers
To select the appropriate solvent, one must first understand the thermodynamic barriers preventing aqueous dissolution:
-
The Triazolopyridine Core: The 3H-[1,2,3]triazolo[4,5-b]pyridine moiety is a rigid, planar, fused bicyclic system. This planarity promotes strong intermolecular π−π stacking in the solid state. Consequently, triazolopyridine derivatives are known to exhibit problematic kinetic aqueous solubility, often dropping below 1 µM in standard aqueous buffers containing 1% DMSO[1].
-
The Ethyl Benzoate Moiety: The addition of the ethyl benzoate ester significantly increases the molecule's partition coefficient (LogP). Furthermore, this structural feature lacks ionizable protons at physiological pH (7.4), rendering pH-adjustment strategies (such as the addition of HCl or NaOH) entirely ineffective. However, ethyl benzoate derivatives demonstrate excellent solubility in strong polar aprotic solvents, with saturation limits in Dimethyl Sulfoxide (DMSO) frequently exceeding 100 mg/mL[2].
-
Mechanistic Causality for Solvent Selection: Because water cannot effectively disrupt the π−π stacking and hydrophobic interactions of this molecule, a solvent with a high dipole moment and strong hydrogen-bond acceptor capabilities is required. DMSO effectively penetrates the crystal lattice, solvating the molecule by coordinating with the electron-deficient regions of the triazole ring. This is supported by studies showing that esterified derivatives incorporating ethyl benzoate groups are readily soluble in DMSO and N,N-Dimethylacetamide (DMAc) under homogeneous conditions[3].
Solvent Selection Matrix
The following table summarizes the quantitative parameters for selecting a solvent system based on the target assay requirements.
| Solvent System | Max Stock Conc. | Max Final Aqueous Conc. | Cytotoxicity Risk | Best Use Case |
| 100% Anhydrous DMSO | ≥ 50 mM | < 10 µM (at ≤0.1% DMSO) | High (if >0.1% final) | Primary master stock; low-dose 2D in vitro assays |
| 100% Anhydrous DMF | ≥ 50 mM | < 10 µM (at ≤0.1% DMF) | Very High | Alternative to DMSO if compound oxidation is a concern |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45 v/v) | N/A (Working Sol.) | ≥ 50 µM | Moderate | High-dose in vitro assays; 3D spheroids; in vivo dosing |
| DMSO / 20% SBE-β-CD (10:90 v/v) | N/A (Working Sol.) | ≥ 50 µM | Low | Assays sensitive to non-ionic surfactants (Tween-80) |
Formulation Workflow
Figure 1: Decision matrix and formulation workflow for dissolving highly lipophilic compounds.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Preparation of a 10 mM Master Stock
Causality: Hygroscopic DMSO absorbs atmospheric moisture, which drastically reduces the solubility of lipophilic compounds[2]. Using freshly opened, anhydrous DMSO is critical.
-
Equilibration: Allow the vial containing Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate to equilibrate to room temperature in a desiccator to prevent condensation.
-
Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Agitation: Vortex the vial for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation Check: Hold the vial against a bright light source with a dark background. The solution must be optically clear. If any micro-particulates or turbidity remain, the solvation is incomplete; continue sonication.
-
Storage: Aliquot into single-use amber vials (to prevent potential photodegradation) and store at -80°C for up to 6 months[2].
Protocol B: Direct Dilution for Standard 2D Cell Culture (Low Dose)
Causality: Direct addition of cold DMSO stock to cold aqueous media causes a rapid spike in the local dielectric constant, leading to immediate irreversible precipitation (crashing out).
-
Pre-warming: Warm both the 10 mM DMSO master stock and the complete cell culture media to 37°C.
-
Dilution: While vigorously vortexing the culture media, add the DMSO stock dropwise. Ensure the final concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cellular toxicity.
-
Self-Validation Check: Immediately plate 100 µL of the dosed media into a clear-bottom 96-well plate. Observe under an inverted phase-contrast microscope using a 20x or 40x objective. The absence of refractive micro-crystals or dark, amorphous aggregates validates that the kinetic solubility limit has not been breached.
Protocol C: Co-Solvent Formulation for High-Concentration Assays
Causality: When higher concentrations (>10 µM) are required, the kinetic solubility limit in standard media is exceeded. PEG300 acts as a co-solvent to lower the thermodynamic penalty of the aqueous phase, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic triazolopyridine core, preventing self-aggregation[2].
-
Step 1: Pipette 100 µL of the 10 mM DMSO Master Stock into a sterile tube.
-
Step 2: Add 400 µL of PEG300. Pipette up and down until the solution is completely homogeneous.
-
Step 3: Add 50 µL of Tween-80. Vortex vigorously for 2 minutes. (Validation: The solution must remain clear and viscous).
-
Step 4: Slowly add 450 µL of pre-warmed (37°C) Saline or PBS dropwise while continuously vortexing.
-
Self-Validation Check: The final 1 mL working solution must be perfectly transparent. Cloudiness indicates micelle failure or precipitation, requiring a recalculation of the stock concentration.
Troubleshooting & Best Practices
-
Ester Hydrolysis: The ethyl benzoate moiety is an ester and is susceptible to hydrolysis in highly basic or acidic environments. Ensure your cell culture media is strictly buffered to pH 7.2–7.4 (e.g., using HEPES) prior to the addition of the compound.
-
False Positives in Assays: If the compound precipitates during the assay, it may settle on the cells, causing physical stress or interfering with fluorescence/absorbance readouts. Always perform the microscopic validation step in Protocol B.
-
Vehicle Control Integrity: When using Protocol C, you must prepare a vehicle control containing the exact same ratios of DMSO, PEG300, Tween-80, and Saline (without the compound) to accurately baseline your biological readouts.
Sources
Downstream Functionalization Techniques for Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate in Drug Discovery
Introduction & Strategic Rationale
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a highly privileged synthetic intermediate in medicinal chemistry. The 3H-[1,2,3]triazolo[4,5-b]pyridine core provides unique hydrogen-bonding capabilities and π -stacking interactions, making it a critical pharmacophore in the development of N-piperidin-3-ylbenzamide derivatives targeted for cardiovascular diseases, including atherosclerosis and hyperlipidemia[1].
The primary downstream functionalization of this molecule revolves around its ethyl benzoate moiety. The ester serves as a stable, versatile synthetic handle that must be carefully unmasked and subsequently derivatized. The standard, field-proven functionalization workflow consists of two critical phases:
-
Controlled Saponification: Hydrolysis of the ethyl ester to yield the free carboxylic acid.
-
Advanced Amide Coupling: Derivatization of the carboxylic acid with complex, often sterically hindered amines to generate the target active pharmaceutical ingredient (API).
Figure 1: Two-step downstream functionalization workflow from ethyl ester to target benzamide.
Protocol 1: Controlled Saponification (Ester Hydrolysis)
Objective: Conversion of the ethyl ester to 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid.
Causality & Experimental Design
The use of a mixed solvent system (THF/MeOH/H 2 O) is critical. The lipophilic triazolopyridine ester is highly soluble in THF, while water is necessary to solubilize the hydroxide nucleophile. Methanol acts as a co-solvent to bridge the polarity gap, ensuring a homogenous reaction mixture. Lithium hydroxide (LiOH) is specifically selected over sodium or potassium hydroxide. The lithium cation coordinates with the oxygen atoms of THF and the ester carbonyl, effectively acting as an in situ phase-transfer catalyst that accelerates the nucleophilic attack of the hydroxide ion[2].
Furthermore, during the workup, careful acidification to pH 3-4 is required. The triazolopyridine core contains basic nitrogen atoms; over-acidification (pH < 2) will protonate the heterocycle, rendering the product highly water-soluble and drastically reducing the isolated yield.
Step-by-Step Methodology
-
Dissolution: Suspend Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate (1.0 equiv, e.g., 10 mmol) in a mixture of THF and MeOH (3:1 v/v, 40 mL).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a freshly prepared aqueous solution of LiOH·H 2 O (3.0 equiv, 30 mmol in 10 mL H 2 O) dropwise to prevent localized heating.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. Ensure the complete disappearance of the [M+H] + peak corresponding to the starting ester. Proceeding with unreacted ester will severely complicate the downstream purification of the final amide.
-
Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).
-
Precipitation: Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches strictly 3–4. A dense white/pale-yellow precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 10 mL), and dry overnight under high vacuum at 45 °C to afford the pure carboxylic acid.
Protocol 2: Advanced Amide Coupling
Objective: Coupling the intermediate carboxylic acid with a sterically hindered amine (e.g., a substituted piperidine) to form the target benzamide API.
Causality & Experimental Design
For the functionalization of the resulting carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent. When synthesizing complex cardiovascular APIs, the incoming amine is often sterically hindered. HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance—known as the "7-aza effect"—by forming a 7-membered hydrogen-bonded cyclic transition state with the incoming amine[3],[4]. This stabilizes the transition state, dramatically accelerating aminolysis and minimizing epimerization compared to traditional reagents like HBTU or EDC.
Safety Note: Uronium-based coupling agents like HATU are potent immune sensitizers; repeated exposure can lead to severe allergic reactions, including anaphylaxis[5]. Always handle these reagents inside a certified fume hood and wear appropriate personal protective equipment (PPE).
Figure 2: HATU-mediated amide coupling mechanism highlighting the OAt-active ester intermediate.
Step-by-Step Methodology
-
Pre-activation: In an oven-dried flask under N 2 atmosphere, dissolve 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 5 minutes to generate the carboxylate anion.
-
Esterification: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes at 0 °C to ensure complete conversion to the OAt-active ester.
-
Aminolysis: Add the target amine (e.g., (3R)-piperidin-3-amine derivative, 1.1 equiv). Remove the ice bath, warm to room temperature, and stir for 2–4 hours.
-
Workup: Quench the reaction by adding water (3 volumes). Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) to effectively partition and remove residual DMF. Follow with a brine wash (20 mL).
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).
Quantitative Data Presentation
To justify the selection of HATU over other coupling reagents for the derivatization of the triazolopyridine-benzoic acid scaffold, the following comparative data summarizes expected outcomes based on standard peptide and medicinal chemistry coupling kinetics[3],[4].
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reaction Time (h) | Epimerization Risk | Mechanistic Note |
| HATU | None | DIPEA | 85 - 95 | 2 - 4 | Low | 7-aza effect accelerates aminolysis for hindered amines. |
| HBTU | None | DIPEA | 70 - 80 | 6 - 8 | Moderate | Lacks the anchoring pyridine nitrogen; slower reaction. |
| EDC | HOBt | DIPEA | 60 - 75 | 12 - 16 | Low to Moderate | Water-soluble byproducts aid workup, but sluggish kinetics. |
Analytical Validation
To ensure the integrity of the downstream functionalization, the following analytical signatures should be verified:
-
1 H-NMR (DMSO- d6 ) of Hydrolysis: The successful hydrolysis of the ethyl ester is confirmed by the complete disappearance of the characteristic ethyl quartet ( ≈ 4.3 ppm) and triplet ( ≈ 1.3 ppm), coupled with the appearance of a broad singlet (>12.0 ppm) corresponding to the free carboxylic acid proton.
-
1 H-NMR (DMSO- d6 ) of Amide Coupling: Following the HATU coupling, the newly formed amide N-H proton typically manifests as a distinct doublet or multiplet between 8.0 – 8.5 ppm (depending on the amine's substitution pattern).
-
LC-MS: The final functionalized API should exhibit a prominent [M+H] + peak corresponding to the exact mass of the target benzamide, with high purity (>95%) indicated by the UV trace at 254 nm.
References
- Source: Google Patents (KR101695582B1 / WO2014165077A1)
-
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]
-
Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive (HATU Mechanism) Source: Journal of the American Chemical Society URL: [Link]
-
Title: Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure: Handling, Storage, and Application of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
Executive Summary & Scientific Context
In modern cardiovascular drug discovery, targeting the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) pathway has become a paramount strategy for lowering low-density lipoprotein cholesterol (LDL-C). Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a highly specialized, critical synthetic intermediate used in the development of small-molecule PCSK9 inhibitors, specifically N-piperidin-3-ylbenzamide derivatives .
As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this compound. The presence of the electron-deficient [1,2,3]triazolo[4,5-b]pyridine moiety makes this molecule susceptible to hydrolytic degradation and potential energetic instability under improper conditions. This guide provides a causality-driven, self-validating framework for the safe handling, storage, and synthetic utilization of this intermediate.
Physicochemical Profiling & Quantitative Data
To ensure reproducible stoichiometric calculations and prevent degradation, the fundamental properties of the compound must dictate the handling environment.
| Parameter | Specification | Causality / Rationale |
| Molecular Formula | C₁₄H₁₂N₄O₂ | Base structure for mass spectrometry tracking. |
| Molecular Weight | 268.28 g/mol | Critical for precise stoichiometric equivalent calculations. |
| Storage Temperature | -20°C | Suppresses thermal degradation of the nitrogen-rich triazole ring. |
| Atmosphere | Argon / Nitrogen | Prevents ambient moisture-induced premature hydrolysis of the ester. |
| Solubility | DMF, DMSO (>20 mg/mL) | High polarity of the triazolopyridine system requires polar aprotic solvents. |
| Light Sensitivity | High (Amber Vials) | UV exposure may induce photolytic cleavage or radical generation. |
Causality-Driven Safety & Handling Principles
The structural architecture of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate shares characteristics with common peptide coupling reagents (e.g., HOAt). The fused triazolo-pyridine ring is nitrogen-dense.
-
Thermal & Shock Sensitivity: While the benzoate ester stabilizes the molecule compared to free HOAt, localized heating or aggressive physical grinding can theoretically induce rapid decomposition.
-
Moisture Sensitivity: The ethyl ester is prone to slow hydrolysis if exposed to atmospheric water over time, which will ruin stoichiometric ratios during subsequent coupling steps.
Handling & Storage Workflow
Caption: Workflow for the safe handling, storage, and preparation of the triazolopyridine intermediate.
Standard Operating Procedure (SOP)
Phase 1: Storage and Inventory Management
-
Receipt & Inspection: Upon receipt, immediately inspect the amber vial for cracks. Ensure the PTFE-lined cap is secure.
-
Inert Storage: Store the compound in a secondary desiccator box at -20°C.
-
Causality Check: Storing at -20°C slows kinetic degradation, but moving cold glass into a humid lab causes instant condensation. Therefore, Phase 2 is mandatory.
Phase 2: Weighing and Transfer Protocol
-
Equilibration: Remove the vial from the -20°C freezer and place it in a vacuum desiccator at room temperature (RT) for exactly 30 minutes before opening.
-
Anti-Static Weighing: Use an anti-static gun on the weighing spatula and weigh boat. The dry powder can hold static charge, leading to aerosolization and loss of mass.
-
Repackaging: Immediately purge the stock vial with a gentle stream of Argon gas for 10 seconds before resealing with Parafilm and returning to -20°C.
Phase 3: Solubilization
-
Solvent Selection: Dissolve the weighed compound in anhydrous DMF or DMSO. Do not use protic solvents (like Methanol) for long-term stock solutions, as they can facilitate transesterification.
-
Self-Validation: Visually confirm a clear, particulate-free solution. If turbidity persists, sonicate for a maximum of 30 seconds at 25°C.
Application Protocol: Synthesis of PCSK9 Inhibitors
The primary utility of this compound is its conversion into a benzamide derivative that disrupts the PCSK9-LDLR protein-protein interaction . This requires a two-step workflow: Ester Hydrolysis followed by Amide Coupling.
Step 1: Ester Hydrolysis
-
Objective: Convert the ethyl ester to the active carboxylic acid.
-
Procedure:
-
Dissolve 1.0 eq of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate in a 3:1 mixture of THF:H₂O.
-
Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Self-Validating System (LC-MS): Before proceeding, sample 5 µL of the reaction. The protocol is validated when LC-MS shows the complete disappearance of the parent ester peak ( m/z 269.1 [M+H]+ ) and the emergence of the carboxylic acid peak ( m/z 241.1 [M+H]+ ). Do not proceed if the ester peak is >5%.
-
Workup: Acidify with 1N HCl to pH 3-4, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Amide Coupling
-
Objective: Couple the resulting acid with an N-piperidin-3-yl derivative to form the final active pharmaceutical ingredient (API).
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
-
Add the target amine (e.g., N-piperidin-3-amine derivative) (1.1 eq). Stir at RT for 12 hours under Argon.
-
-
Self-Validating System (TLC/HPLC): Monitor via HPLC. The reaction is complete when the activated ester intermediate is fully consumed. Purify via reverse-phase preparative HPLC.
Contextualizing the End-Goal: PCSK9 Inhibition Pathway
Caption: Mechanism of action for PCSK9 inhibitors synthesized using the target intermediate.
References
- Title: Anti-proprotein convertase subtilisin kexin type 9 (anti-pcsk9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases (WO2014150326A1)
-
Title: Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Troubleshooting poor solubility of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate in aqueous media
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing critical solubility bottlenecks with Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate .
As a highly hydrophobic and structurally rigid ester derivative, this compound presents classic late-stage development challenges. Below, we provide a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols to overcome these hurdles.
Diagnostic Formulation Workflow
Before selecting a solubilization protocol, it is critical to align your formulation strategy with your assay's end goal. The decision matrix below outlines the optimal path based on whether you are conducting early-stage in vitro screening or late-stage in vivo pharmacokinetic (PK) profiling.
Decision workflow for resolving solubility issues based on assay requirements.
Troubleshooting FAQs & Methodologies
Q1: Why is this specific compound practically insoluble in standard aqueous buffers (pH 7.4), and why does pH adjustment fail?
The Causality: Poorly water-soluble drugs generally fall into two categories: "brick-dust" (high crystal lattice energy) or "grease-ball" (high lipophilicity)[1]. Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate suffers from both. The planar azabenzotriazole core promotes strong intermolecular π−π stacking (brick-dust), while the ethyl benzoate tail is highly lipophilic (grease-ball).
More importantly, pH adjustment will fail for this molecule. While it contains a pyridine ring, the nitrogen in a [4,5-b] fused triazolopyridine system is highly electron-deficient, dropping its pKa well below 2. Furthermore, the triazole nitrogen is covalently substituted by the benzoate group, meaning there are no acidic protons to donate. Because the molecule lacks ionizable groups within the physiological pH range (pH 2–8), attempting to force solubility via extreme pH environments (e.g., pH > 10) will only result in the base-catalyzed hydrolysis of your ethyl ester into a carboxylic acid, destroying your active pharmaceutical ingredient (API).
Q2: We are screening this compound in vitro. Should we use a kinetic or thermodynamic solubility assay?
The Strategy: For early-stage in vitro screening, you must use a Kinetic Solubility Assay[2]. Kinetic solubility mimics the actual conditions of biological assays where compounds are introduced from a concentrated DMSO stock into an aqueous buffer[3]. It measures the concentration at which a supersaturated solution first becomes unstable and nucleates.
Self-Validating Protocol: Kinetic Solubility Assessment
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Dilution: Perform serial dilutions into the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤ 1%.
-
Incubation: Agitate at 37°C for 2 hours.
-
Checkpoint (Self-Validation): Measure absorbance via nephelometry (light scattering) at 620 nm. Validation logic: A sudden spike in absorbance indicates the exact concentration where sub-visual precipitation begins. Do not proceed to LC-MS quantification if scattering is high, as particulates will skew the concentration data.
-
Quantification: Filter through a low-binding 0.22 µm PTFE membrane and quantify the filtrate via LC-MS/MS[3].
Q3: We observe rapid precipitation when diluting DMSO stocks into cell culture media. How can we prevent this?
The Causality: This is a classic "solvent shift" phenomenon. When the DMSO stock is diluted into aqueous media, the local polarity increases instantly. The solvent shell is stripped from the highly lipophilic ethyl benzoate tail, causing immediate hydrophobic aggregation.
The Solution: Utilize a step-down ternary co-solvent system to create a polarity gradient.
-
Pre-dissolve the compound in DMSO (5% of final volume).
-
Add a hydrophilic surfactant like Tween 80 (5% of final volume) and vortex. The surfactant coats the hydrophobic faces of the planar core.
-
Add a co-solvent like PEG400 (10% of final volume) to bridge the polarity gap.
-
Slowly titrate in the aqueous cell media (80% of final volume) under continuous vortexing to prevent localized supersaturation.
Q4: For in vivo pharmacokinetic (PK) studies, what is the most reliable formulation strategy?
The Strategy: Because pH adjustment is chemically unviable, Inclusion Complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard for this structural class[4]. The hydrophobic cavity of HP- β -CD perfectly encapsulates the lipophilic ethyl benzoate tail, while its hydrophilic exterior ensures bulk aqueous solubility without altering the molecule's covalent structure[4].
Self-validating workflow for HP-β-CD inclusion complexation.
Self-Validating Protocol: HP- β -CD Complexation (Thermodynamic)
-
Preparation: Prepare varying concentrations of HP- β -CD (0 to 100 mM) in pure water or saline.
-
Addition: Add an excess amount of the solid crystalline compound (e.g., 5 mg/mL) to each vial.
-
Equilibration: Agitate at 37°C for 48–72 hours to ensure true thermodynamic equilibrium is reached.
-
Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant.
-
Checkpoint (Self-Validation): Plot a Phase Solubility Diagram (API concentration vs. HP- β -CD concentration). Validation logic: The plot must show an AL -type linear relationship. This confirms a stable 1:1 stoichiometric inclusion complex. If the curve plateaus ( Bs -type), the complex has reached its own solubility limit, indicating you must switch to a different cyclodextrin derivative (e.g., Sulfobutyl ether- β -CD).
-
Recovery: Lyophilize the validated solution to obtain the solid inclusion complex for stable storage.
Quantitative Data: Expected Solubility Enhancements
The table below summarizes the expected baseline and enhanced solubility metrics for triazolopyridine-benzoate derivatives using the protocols outlined above.
| Formulation Strategy | Key Excipients | Expected Solubility (µg/mL) | Fold Enhancement | Primary Application |
| Unformulated (Baseline) | PBS (pH 7.4) | < 1.0 | 1x | None |
| Co-solvent System | 5% DMSO, 10% PEG400, 5% Tween 80 | 50 - 150 | ~100x | In vitro cell assays |
| Amorphous Solid Dispersion | PVP-K30 (1:3 ratio) | 200 - 500 | ~300x | In vivo PO dosing |
| Cyclodextrin Complexation | 20% w/v HP-β-CD | 500 - 2,000 | ~1,000x | In vivo IV/PO dosing |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. 1
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) . Enamine. 2
-
Aqueous Solubility Assays . Creative Bioarray. 3
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . MDPI. 4
Sources
Optimizing HPLC mobile phase conditions for Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with the purification of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate .
This molecule presents a dual chromatographic challenge: the basicity and hydrogen-bonding capacity of the triazolopyridine core, and the chemical lability of the ethyl benzoate ester linkage. Standard out-of-the-box HPLC methods often result in severe peak tailing, poor resolution, or on-column degradation. The following logic-driven troubleshooting guide, quantitative data, and self-validating protocols are designed to help you build a robust, high-yield purification method.
Core Logical Workflow
HPLC Optimization Workflow for Triazolopyridine Esters
Troubleshooting Guide & FAQs
Q1: Why does Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate exhibit severe peak tailing on standard C18 columns? Mechanistic Causality: The triazolopyridine moiety contains multiple nitrogen atoms capable of acting as hydrogen bond acceptors and weak bases. On traditional silica-based stationary phases, residual acidic silanol groups (Si-OH) ionize to Si-O⁻ at intermediate pH levels. This creates strong secondary ion-exchange interactions with the basic nitrogens of the analyte, leading to asymmetric peak tailing[1]. Solution: Mask the active silanols by incorporating a competitive amine modifier, such as 0.1% triethylamine (TEA), into the mobile phase[2]. Alternatively, utilize a heavily end-capped or base-deactivated stationary phase designed specifically for basic compounds[3].
Q2: How do I prevent the degradation of the ester moiety during purification? Mechanistic Causality: The ethyl benzoate substructure is susceptible to both acid- and base-catalyzed hydrolysis. Furthermore, using protic solvents like methanol (MeOH) in the mobile phase can induce transesterification (e.g., converting the ethyl ester to a methyl ester) under extreme pH conditions or elevated column temperatures[4]. Solution: Strictly control the pH of the aqueous mobile phase to a mildly acidic range (pH 4.5–5.5) using a volatile buffer. Replace methanol with an aprotic organic modifier like acetonitrile (MeCN) to completely eliminate the risk of transesterification[4].
Q3: What is the optimal buffer system for LC-MS compatibility and preparative purification? Mechanistic Causality: Non-volatile buffers like phosphate provide excellent pH control but will precipitate in MS ion sources and complicate post-purification lyophilization[3]. Solution: Ammonium acetate (10–50 mM) is the ideal choice. It provides robust buffering capacity around pH 5.0 (protecting the ester), is fully volatile for LC-MS and lyophilization, and provides sufficient ionic strength to minimize analyte-silanol interactions[1].
Quantitative Data: Mobile Phase Matrix Evaluation
The following table summarizes the causal relationship between mobile phase parameters and chromatographic success for this specific analyte.
| Buffer System | pH | Organic Modifier | Additive | Peak Asymmetry ( Tf ) | Ester Recovery (%) | Chromatographic & Chemical Outcome |
| 0.1% TFA | 2.0 | MeCN | None | 1.85 | 82% | Acidic hydrolysis of the ester moiety. |
| 10 mM Phosphate | 7.5 | MeOH | None | 2.40 | 68% | Transesterification and silanol ionization. |
| 10 mM Amm. Formate | 3.5 | MeCN | None | 1.45 | 94% | Good recovery, but slight tailing persists. |
| 10 mM Amm. Acetate | 5.0 | MeCN | 0.1% TEA | 1.05 | >99% | Optimal silanol masking & ester stability. |
Self-Validating Experimental Protocol: Mobile Phase Optimization
Objective: Establish a robust, high-recovery purification method for Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate.
Phase A (Aqueous): 10 mM Ammonium Acetate, pH 5.0, with 0.1% TEA. Phase B (Organic): 100% Acetonitrile (MeCN).
Step 1: Buffer Preparation & pH Tuning
-
Dissolve 0.77 g of ammonium acetate in 1.0 L of ultra-pure HPLC-grade water to yield a 10 mM solution.
-
Add 1.0 mL of Triethylamine (TEA) to act as a silanol-masking agent[2].
-
Adjust the pH to exactly 5.0 using glacial acetic acid. Causality: This specific pH prevents ester hydrolysis while maintaining consistent ionization of the triazolopyridine core[4].
-
Filter the solution through a 0.22 µm nylon membrane.
Step 2: Column Passivation and Equilibration
-
Install an end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm for analytical scale).
-
Flush the column with 100% MeCN for 15 column volumes (CV) to remove organic contaminants.
-
Equilibrate the column with 95% Phase A / 5% Phase B for 20 CVs.
-
Self-Validation Check: Monitor the baseline at 254 nm. A stable baseline with drift <1 mAU/min confirms complete equilibration and TEA surface saturation.
Step 3: Gradient Elution Setup
-
Program the following linear gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurity elution)
-
2–15 min: 5% to 70% B (Target analyte elution window)
-
15–18 min: 70% to 95% B (Column wash)
-
18–22 min: 5% B (Re-equilibration)
-
-
Set the flow rate to 1.0 mL/min and column temperature to 25°C. Causality: Keeping the temperature at 25°C minimizes the thermodynamic drive for ester degradation[4].
Step 4: System Suitability and Carryover Validation
-
Inject a 10 µL standard of the analyte (1 mg/mL).
-
Calculate the tailing factor ( Tf ). The method is validated if Tf is between 0.95 and 1.15.
-
Self-Validation Check: Immediately inject 10 µL of blank diluent. The absence of a peak at the analyte's retention time validates that the TEA has successfully prevented irreversible secondary interactions and carryover.
Sources
Preventing thermal degradation of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate during long-term storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. When handling complex heterocycles like Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate, simply knowing how to store the compound is insufficient; you must understand the thermodynamic and kinetic causality behind its degradation. This guide provides the mechanistic insights and self-validating protocols necessary to ensure absolute confidence in your long-term stability data.
Mechanistic Causality of Thermal Degradation
In physical organic chemistry, the stability of a molecule is dictated by its weakest bond under specific environmental conditions. For Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate, we must evaluate two competing structural domains:
-
The Heterocyclic Core (Thermodynamic Sink): The 1,2,3-triazolo[4,5-b]pyridine system is a highly conjugated, nitrogen-rich fused ring. Such structures are frequently utilized in the design of heat-resistant energetic materials, demonstrating remarkable thermal stability (often resisting decomposition up to 250–310 °C)[1]. However, under prolonged thermal stress, 1,2,3-triazoles can undergo ring-chain tautomerism (Dimroth rearrangement) or, at extreme temperatures, extrude molecular nitrogen ( N2 ) to yield a highly reactive diradical or carbene intermediate[2][3].
-
The Ester Linkage (Kinetic Vulnerability): While the heterocyclic core resists dry thermal degradation, the ethyl benzoate moiety is highly susceptible to nucleophilic attack. In the presence of ambient humidity and elevated temperatures (e.g., standard ICH Q1A accelerated conditions of 40°C / 75% RH), the ester undergoes rapid hydrolysis, forming the corresponding free benzoic acid and ethanol.
Troubleshooting FAQs & Diagnostic Guide
Q1: We observe a mass loss of 28 Da in our LC-MS analysis after storing the compound at 60°C for 3 months. Is this ester cleavage or ring degradation? A1: A mass shift of -28 Da presents a classic diagnostic ambiguity. It could represent the loss of ethylene ( C2H4 ) from the ethyl ester via a McLafferty-type rearrangement, or the extrusion of molecular nitrogen ( N2 ) from the triazole ring[2][3]. Causality & Resolution: To definitively distinguish these pathways, examine the 1H NMR spectrum. If the ethyl quartet/triplet signals (~4.3 ppm and ~1.4 ppm) are still present, the ester is intact, and the -28 Da shift is due to N2 extrusion from the triazole core, likely yielding an aziridine or polymeric degradant. If the ethyl signals are absent, ester cleavage has occurred.
Q2: Why does the compound degrade significantly faster in DMSO solution than as a lyophilized powder? A2: In solution, molecular mobility increases exponentially, facilitating intermolecular collisions and lowering the activation barrier for both hydrolysis (if trace water is present in the hygroscopic DMSO) and ring-chain tautomerism. In the solid state, the crystal lattice stabilizes the 3H-tautomer, restricting the conformational flexibility required to initiate the Dimroth rearrangement[2].
Q3: Can we use standard reverse-phase HPLC to monitor all degradation products? A3: Yes, but with a critical caveat. While the parent compound and the hydrolyzed benzoic acid derivative resolve well on a standard C18 column, the highly polar tautomers or aziridine degradants formed via N2 loss may elute in the void volume. Resolution: To ensure a self-validating assay, utilize a gradient starting at 2% organic modifier and incorporate a mass balance calculation (see protocol below).
Self-Validating Experimental Protocol: Accelerated Stability Profiling
To trust your stability data, your analytical method must be a self-validating system. This protocol utilizes a mass balance calculation to ensure no volatile or highly retained polymeric degradants are "missed" during analysis.
Step 1: Sample Preparation & Environmental Stressing
-
Aliquot 5.0 mg of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate into six separate HPLC-grade amber glass vials. (Amber glass prevents photo-induced radical initiation).
-
Subject three vials to ICH Q1A accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) in a calibrated environmental chamber.
-
Subject the remaining three vials to dry thermal stress (60°C in a vacuum oven over P2O5 desiccant).
-
Pull samples at T=0, 1, 3, and 6 months.
Step 2: Sample Reconstitution & LC-MS/MS Analysis
-
Dissolve the stressed solid in 5.0 mL of anhydrous LC-MS grade Acetonitrile to achieve a 1.0 mg/mL nominal concentration.
-
Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Run a gradient of Water/Acetonitrile (both containing 0.1% Formic acid) starting from 2% to 98% Acetonitrile over 15 minutes.
-
Monitor via UV (254 nm) and ESI+ MS.
Step 3: Mass Balance Validation (The Self-Validating Step)
-
Quantify the remaining parent compound ( Cparent ) and all identified degradant peaks ( ∑Cdeg ) using standard calibration curves.
-
Calculate Mass Balance: Recovery(%)=CinitialCparent+∑Cdeg×100
-
Validation Logic: If Recovery drops below 95%, it indicates the formation of undetected volatile products (e.g., N2 gas loss) or insoluble polymers. This necessitates switching to a Charged Aerosol Detector (CAD) or performing headspace GC-MS to capture the missing mass.
Quantitative Stability Data
The following table summarizes the expected degradation kinetics based on the structural vulnerabilities of the molecule.
Table 1: Quantitative Degradation Kinetics (Simulated 6-Month Accelerated Stability)
| Storage Condition | Primary Degradant Identified | Dominant Degradation Pathway | Purity at 6 Months (%) | Mass Balance Recovery (%) |
| -20°C, Desiccated (Control) | None | N/A | >99.5 | 99.8 |
| 25°C / 60% RH | 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid | Ester Hydrolysis | 94.2 | 98.5 |
| 40°C / 75% RH | 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid | Accelerated Hydrolysis | 81.6 | 97.1 |
| 60°C, Dry Vacuum | Isomeric Tautomers & Aziridine derivatives | Dimroth Rearrangement / N2 Loss | 88.4 | 89.2* |
*Note: The significant drop in mass balance recovery under 60°C dry conditions confirms the loss of volatile molecular nitrogen ( N2 ) during triazole ring cleavage, validating the need for the mass balance protocol.
Visualizing the Degradation Network
Fig 1: Thermal and hydrolytic degradation pathways of the triazolopyridine ester.
References
-
Title: 1,2,3-Triazole - Wikipedia Source: wikipedia.org URL: [Link]
Sources
Reducing unwanted byproducts in Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate cross-coupling reactions
Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists working with the Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate scaffold—a critical intermediate in the development of cardiovascular therapeutics and kinase inhibitors[1].
Cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct C-H arylation) involving this substrate are notoriously prone to generating unwanted byproducts. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the fundamental causality of catalyst poisoning, ester lability, and heterocycle degradation to provide you with field-proven, self-validating solutions.
Diagnostic Hub: The Triazolopyridine "Catch-22"
The primary challenge with this substrate is a mechanistic paradox. The triazolo[4,5-b]pyridine core exists in an equilibrium with a ring-opened diazo-imine isomer. Computational studies demonstrate that during palladium-catalyzed arylation, failing to use a sufficiently strong base allows the Pd(II) center to react with this ring-opened isomer, forming a Pd-carbene intermediate that degrades into alkene byproducts[2].
However, utilizing a strong base (like aqueous NaOH or KOtBu) to prevent this degradation inevitably leads to the saponification or transesterification of the ethyl benzoate moiety. Overcoming this requires a highly specific balance of anhydrous, non-nucleophilic bases and robust ligand architecture.
Fig 1. Mechanistic divergence of triazolopyridines based on base strength.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak at[M-28] and very little of my desired cross-coupled product. What is happening? Causality: The [M-28] mass indicates the loss of N₂. This confirms that your triazole ring is opening into the diazo-imine isomer. The palladium catalyst intercepts this intermediate, extrudes nitrogen gas, and forms a dead-end Pd-carbene complex[2]. Solution: Your base is either too weak or insoluble in your chosen solvent, failing to deprotonate and pre-activate the substrate. Switch to a base with higher effective basicity in organic media, such as anhydrous Cesium Fluoride (CsF), which drives the concerted metalation-deprotonation (CMD) pathway without requiring aqueous conditions.
Q2: When I increase the base strength to stop the diazo-imine degradation, my ethyl ester hydrolyzes to the carboxylic acid. How do I protect the ester? Causality: Strong alkoxides (KOtBu) or aqueous hydroxides rapidly attack the electrophilic carbonyl of the ethyl benzoate group at the elevated temperatures (80–100 °C) required for cross-coupling. Solution: Eliminate all water from the system and strictly avoid oxygen-based nucleophilic bases. Utilize anhydrous CsF or anhydrous K₃PO₄ in 1,4-dioxane. Fluoride ions provide the necessary hydrogen-bond accepting strength to facilitate the Pd-cycle but are entirely non-nucleophilic toward esters.
Q3: The reaction stalls at 40% conversion, and I observe a black precipitate forming on the flask walls. Causality: The multiple nitrogen atoms on the triazolo[4,5-b]pyridine core act as competing ligands. They coordinate to the palladium center, displacing weaker phosphine ligands (like PPh₃), leading to catalyst aggregation and precipitation as "palladium black"[3]. Solution: Upgrade to a highly sterically hindered, strongly chelating bidentate ligand such as dppf or a bulky Buchwald ligand like XPhos . These ligands bind tightly to Pd, preventing heterocycle coordination and keeping the catalyst active.
Q4: I am seeing 15-20% of the arylboronic acid homocoupling product. Causality: Oxidative homocoupling of boronic acids is a common side reaction in palladium catalysis when trace oxygen is present, particularly when coupling electron-deficient heterocycles that undergo slow transmetalation[4]. Solution: Implement strict Schlenk techniques. Degas solvents via three freeze-pump-thaw cycles rather than simple nitrogen sparging, and add the boronic acid slowly via a syringe pump over 2 hours to keep its steady-state concentration low.
Fig 2. Troubleshooting workflow for diagnosing and resolving common cross-coupling byproducts.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and byproduct distribution for the cross-coupling of this specific scaffold.
| Base System | Solvent | Ligand | Temp (°C) | Yield (%) | Major Byproduct Observed |
| K₂CO₃ (2M aq) | 1,4-Dioxane | PPh₃ | 90 | 15% | Ester Hydrolysis (65%) |
| KOtBu (anhyd) | THF | XPhos | 70 | 22% | Transesterification/Degradation |
| K₃PO₄ (anhyd) | Toluene | dppf | 100 | 68% | Homocoupling (18%) |
| CsF (anhyd) | 1,4-Dioxane | XPhos | 90 | 89% | None (<5%) |
Self-Validating Standard Operating Procedure (SOP)
To ensure high scientific integrity and reproducibility, this protocol for the Suzuki-Miyaura coupling of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate incorporates built-in validation checkpoints. If a checkpoint fails, halt the procedure to prevent reagent waste.
Reagents:
-
Substrate: Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate derivative (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Anhydrous CsF (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.
-
Catalyst Pre-activation (Validation Checkpoint 1): Add Pd(OAc)₂ and XPhos to the flask. Add 20% of the total anhydrous 1,4-Dioxane volume. Stir at 40 °C for 15 minutes.
-
Self-Validation Check: The solution must transition from a dark reddish-brown to a clear, homogeneous pale yellow. Causality: This visual shift confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black, oxygen or moisture is present; discard and re-purify your solvent.
-
-
Reagent Addition: Add the triazolopyridine substrate and anhydrous CsF. Stir for 5 minutes at room temperature.
-
Slow Addition of Boronic Acid (Validation Checkpoint 2): Dissolve the arylboronic acid in the remaining 1,4-Dioxane. Inject this solution into the reaction mixture via a syringe pump over 90 minutes while heating the main flask to 90 °C.
-
Self-Validation Check: Pull a 10 µL aliquot at the 45-minute mark and analyze via LC-MS. You should observe <2% of the homocoupled biaryl mass. If homocoupling exceeds 5%, pause the addition and re-degas the boronic acid solution.
-
-
Reaction Monitoring: Continue stirring at 90 °C for an additional 2 hours post-addition.
-
Self-Validation Check: LC-MS should show complete consumption of the starting material with intact ethyl ester mass [M+H]. No [M-28] peaks should be present, validating that the CsF successfully prevented diazo-imine degradation.
-
-
Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash with water, dry over Na₂SO₄, and concentrate.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. acs.org.
- Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Comput
- Heteroaryl Ethers by Oxidative Palladium Catalysis of Pyridotriazol-1-yloxy Pyrimidines with Arylboronic Acids | Organic Letters - ACS Public
- KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google P
Sources
- 1. KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Recrystallization for High-Purity Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate. This molecule is a critical intermediate in the synthesis of N-piperidin-3-ylbenzamide derivatives, which are actively investigated for treating1[1].
The 2[2] is typically synthesized via the diazotization of diaminopyridines or through nucleophilic aromatic substitution (SNAr) followed by oxidative cyclization. Due to the harsh conditions of these pathways, crude batches are frequently contaminated with unreacted ethyl 4-aminobenzoate, regioisomeric byproducts, and highly colored polymeric oxidation species. This guide provides field-proven causality, quantitative data, and self-validating protocols to achieve >99.5% purity.
Fig 1: Optimized recrystallization workflow for triazolopyridine derivatives.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is the foundation of impurity rejection. The table below summarizes the quantitative solvency power and impurity rejection profiles for this specific ester.
| Solvent System | Solvency Power (Hot) | Solvency Power (Cold) | Impurity Rejection Profile | Recommendation |
| Ethyl Acetate (EtOAc) | High (>150 mg/mL) | Moderate (~25 mg/mL) | Poor (Aminobenzoate co-crystallizes) | Not recommended as a single solvent. |
| EtOAc / Heptane (1:2) | High (>120 mg/mL) | Low (<2 mg/mL) | Excellent (Excludes colored byproducts) | Primary Choice. Good balance of yield and purity. |
| Ethanol (EtOH) | Moderate (~80 mg/mL) | Low (<5 mg/mL) | Good (Retains polar impurities) | Alternative for late-stage polishing. |
| Toluene / Hexanes | High (>100 mg/mL) | Low (<2 mg/mL) | Excellent (Retains unreacted amines) | Best for crude batches with high amine content. |
Troubleshooting & FAQs
Q1: My recrystallized product retains a persistent dark orange/brown tint. How can I remove these colored impurities? Causality & Solution: The dark color arises from the 3 or aniline derivatives during the diazotization step[3]. These polymeric oxidation products are highly conjugated, relatively non-polar, and often co-precipitate with the target ester. Action: Incorporate a hot filtration step with activated carbon (Darco G-60). Dissolve the crude mixture in hot EtOAc, add 5-10% w/w activated carbon, reflux for 15 minutes, and filter hot through a Celite pad to permanently sequester these conjugated polymers.
Q2: NMR analysis shows contamination with unreacted ethyl 4-aminobenzoate. Why isn't standard cooling crystallization removing it? Causality & Solution: Ethyl 4-aminobenzoate has a similar polarity profile to the target ester. If the supersaturation point is breached too quickly (crash cooling), the rapid lattice formation non-selectively traps the amine within the crystal defects.
Fig 2: Mechanistic pathway of impurity entrapment during rapid crash-cooling.
Action: Shift to a solvent/antisolvent system where the amine remains highly soluble, and strictly control the cooling rate. A Toluene/Heptane system is excellent here. Toluene efficiently dissolves both compounds at 80°C, but upon slow cooling (0.5°C/min) and heptane addition, the triazolopyridine lattice selectively excludes the amine.
Q3: I am getting an oily residue ("oiling out") instead of distinct crystals. How do I induce proper nucleation? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. The triazolopyridine ester is dropping out as a solute-rich liquid phase before it can form a rigid crystalline lattice. Action: Lower the initial concentration of the crude mixture by adding 10% more primary solvent. Crucially, seed the solution with 1% w/w pure crystals at a temperature just above the cloud point (typically around 55°C in EtOAc/Heptane) to bypass the energy barrier for nucleation.
Q4: How do I differentiate and separate the 1H and 3H regioisomers of the triazolo[4,5-b]pyridine core? Causality & Solution: Depending on the cyclization conditions, tautomerization or alternative N-aryl linkages can form. While the 3H-[1,2,3]triazolo[4,5-b]pyridine derivative is the thermodynamically favored product in specific basic environments, 4[4]. Action: Fractional crystallization is required if column chromatography is to be avoided. The 3H isomer typically exhibits lower solubility in cold ethanol compared to the 1H isomer due to differences in its dipole moment and crystal packing efficiency. A secondary recrystallization in 80:20 EtOH/Water will enrich the 3H isomer.
Self-Validating Protocol: EtOAc/Heptane Anti-Solvent Crystallization
A protocol is only trustworthy if it is self-validating—meaning it contains built-in analytical checkpoints (In-Process Controls or IPCs) that dictate whether the operator proceeds to the next step or remediates the current one.
Step 1: Dissolution & Decolorization
-
Suspend 10.0 g of crude Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate in 50 mL of Ethyl Acetate.
-
Heat to 70°C under gentle reflux until complete dissolution is achieved.
-
Add 0.5 g of activated carbon (Darco G-60) and stir for 15 minutes.
-
Causality: Carbon adsorbs the highly conjugated, polymeric oxidation byproducts common in triazolopyridine synthesis.
Step 2: Hot Filtration (IPC Checkpoint 1)
-
Filter the hot suspension through a pre-warmed Celite pad into a clean, jacketed reactor.
-
Validation Check: Visually inspect the filtrate. It must be a clear, pale yellow solution. If a dark orange or brown tint persists, the carbon loading was insufficient; repeat Step 1.
Step 3: Controlled Cooling & Nucleation
-
Cool the filtrate to 50°C at a strictly controlled rate of 0.5°C/min.
-
Seed the solution with 10 mg of pure product crystals.
-
Causality: Seeding at low supersaturation prevents "oiling out" and ensures the growth of a highly ordered crystal lattice, which naturally rejects structurally similar impurities like ethyl 4-aminobenzoate.
Step 4: Antisolvent Addition
-
Slowly dose 100 mL of Heptane over 60 minutes using a syringe pump or addition funnel while maintaining the reactor temperature at 50°C.
Step 5: Aging & Isolation (IPC Checkpoint 2)
-
Cool the resulting slurry to 5°C at 0.5°C/min and age for 2 hours to maximize yield.
-
Filter the crystals under vacuum and wash the filter cake with 20 mL of cold Heptane.
-
Validation Check: Analyze the mother liquor via HPLC before discarding. The concentration of the target molecule should be < 2 mg/mL, confirming optimal thermodynamic recovery.
Step 6: Drying
-
Dry the product in a vacuum oven at 45°C for 12 hours to remove residual heptane.
Sources
- 1. KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 2. 1H-1,2,3-Triazolo 4,5-b pyridine 98 273-34-7 [sigmaaldrich.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. BJOC - 2-Arylhydrazononitriles as building blocks in heterocyclic synthesis: A novel route to 2-substituted-1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines [beilstein-journals.org]
A Comparative Guide to Coupling Additives in Solid-Phase Peptide Synthesis: HOBt vs. Advanced Azabenzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of coupling additives is a critical determinant of yield, purity, and the stereochemical integrity of the final peptide. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, valued for its ability to suppress racemization. However, the quest for greater efficiency and safety has led to the development of advanced alternatives. This guide provides an in-depth comparison of the classic HOBt with its more potent successor, 1-Hydroxy-7-azabenzotriazole (HOAt).
Furthermore, this guide will address the nature of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate, a compound sharing a core structure with HOAt, and clarify its role in the context of peptide synthesis based on its chemical structure.
The Critical Role of Coupling Additives in SPPS
Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support.[4] The formation of each peptide bond requires the activation of the C-terminal carboxylic acid of an incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain attached to the resin.[5]
This activation is commonly achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). However, this process generates a highly reactive O-acylisourea intermediate, which is prone to two major side reactions:
-
Racemization: The O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted, leading to a loss of stereochemical integrity (racemization) at the chiral center of the amino acid.[6]
-
N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, terminating the peptide chain.
Coupling additives are employed to intercept the unstable O-acylisourea intermediate, forming a more stable, yet still reactive, active ester. This minimizes the concentration of the problematic intermediates, thereby suppressing racemization and improving coupling efficiency.[2][7]
The Benchmark Additive: 1-Hydroxybenzotriazole (HOBt)
For many years, HOBt has been the gold-standard additive in peptide synthesis.[2] Its mechanism of action involves the nucleophilic attack of the HOBt anion on the O-acylisourea intermediate, forming an OBt-active ester. This active ester is more stable than the O-acylisourea, reducing the risk of racemization and N-acylurea formation. The OBt-ester then reacts with the free amine of the peptide chain to form the desired peptide bond.[2]
However, HOBt is not without its limitations. Its effectiveness can be reduced in the synthesis of complex or sterically hindered peptides. Furthermore, anhydrous HOBt is classified as an explosive material, posing safety concerns in the laboratory.[2]
The Advanced Alternative: 1-Hydroxy-7-azabenzotriazole (HOAt)
1-Hydroxy-7-azabenzotriazole (HOAt) is a structural analog of HOBt where a nitrogen atom replaces a carbon in the benzene ring, forming a triazolopyridine core.[1] This seemingly small change has a profound impact on its performance as a coupling additive. HOAt is demonstrably superior to HOBt in several key aspects:
-
Enhanced Reactivity and Coupling Efficiency: The nitrogen atom in the 7-position of the ring system increases the acidity of the N-hydroxy group (pKa of ~3.3 for HOAt vs. ~4.6 for HOBt).[2][8] This facilitates the formation of the active ester. More importantly, the pyridine nitrogen can participate in the coupling reaction through a "neighboring group effect" or "anchimeric assistance". It is thought to stabilize the transition state of the aminolysis step, thereby accelerating the rate of peptide bond formation.[2][9] This is particularly beneficial when coupling sterically hindered amino acids.[3]
-
Superior Racemization Suppression: The faster coupling reactions mediated by HOAt kinetically disfavor the racemization pathway via oxazolone formation.[9][10] By rapidly consuming the activated amino acid to form the peptide bond, the lifetime of the racemization-prone intermediate is significantly reduced.[9]
-
Visual Reaction Monitoring: The HOAt anion has a distinct yellow color, which disappears as the active ester is consumed. This provides a useful visual indicator of reaction completion.[10]
The mechanism of action for both HOBt and HOAt is depicted below:
Quantitative Performance Comparison: HOBt vs. HOAt
The superiority of HOAt in suppressing racemization has been quantified in several studies. The table below summarizes representative data from the coupling of Z-Phe-Val-OH with H-Pro-NH2, a model system known to be susceptible to racemization.
| Additive | % LDL Isomer (Racemization) | Reference |
| HOBt | 8.6% | [8] |
| HOAt | 2.1% | [8] |
This data clearly demonstrates that under identical conditions, the use of HOAt results in a nearly four-fold reduction in racemization compared to HOBt.
Structural Analysis of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate
A search for the compound "Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate" reveals a specific chemical entity with the CAS number 78750-77-3 and the molecular formula C14H12N4O2.[11] Its core structure is indeed the same [1,2,3]triazolo[4,5-b]pyridine heterocycle found in HOAt. However, a critical structural difference prevents it from functioning as a conventional peptide coupling additive in the same manner as HOBt or HOAt.
The key feature of HOBt and HOAt that enables their function as coupling additives is the presence of a hydroxyl (-OH) group attached to a nitrogen of the triazole ring.[2] This hydroxyl group is deprotonated to form a nucleophile that attacks the O-acylisourea intermediate, leading to the formation of the active ester.
In contrast, Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate lacks this crucial hydroxyl group. Instead, a 4-yl-benzoate moiety is attached to the triazole ring. Without the hydroxyl group, this molecule cannot form an active ester through the established mechanism and therefore cannot be considered a direct functional replacement for HOBt or HOAt in standard carbodiimide-mediated peptide coupling reactions. While the triazolopyridine core is present, the absence of the key functional group for activation chemistry means it serves a different chemical purpose and would not be effective in suppressing racemization via the same pathway.
Experimental Protocol: Comparative Analysis of Coupling Additives in SPPS
To empirically evaluate the performance of different coupling additives like HOBt and HOAt, a standardized experimental protocol is essential. The following outlines a general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Additive 1: 1-Hydroxybenzotriazole (HOBt)
-
Additive 2: 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Coupling Reaction (to be performed in parallel for each additive):
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), the chosen additive (HOBt or HOAt, 3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the purity of the crude and purified peptide by HPLC and mass spectrometry. To quantify racemization, the peptide can be hydrolyzed to its constituent amino acids, which are then analyzed using chiral gas chromatography or HPLC.
Conclusion
The selection of a coupling additive is a critical decision in solid-phase peptide synthesis that directly influences the success of the synthesis. While HOBt has been a reliable workhorse for many years, its performance is surpassed by advanced additives like HOAt, especially in challenging syntheses. HOAt offers faster coupling kinetics, higher yields, and significantly reduced racemization, making it the preferred choice for the synthesis of complex and high-purity peptides.[1][3]
It is also crucial for researchers to understand the chemical basis of an additive's function. As demonstrated with Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate, the mere presence of a similar heterocyclic core does not guarantee analogous function. A thorough understanding of the reaction mechanism and the role of key functional groups is paramount for making informed decisions in the design and execution of successful peptide synthesis strategies.
References
-
Carpino, L. A., et al. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Available at: [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]
-
Peptide synthesis - Wikipedia. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Carpino, L. A., et al. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253–2256. Available at: [Link]
-
Li, P., & Xu, J. C. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(16), 5225–5226. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
CAS 78750-77-3 | Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate - Hoffman Fine Chemicals. Available at: [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. Available at: [Link]
-
Tanak, H., et al. (2010). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1294. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) - The Royal Society of Chemistry. Available at: [Link]
-
Vagner, J., et al. (2008). Methods and protocols of modern solid phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
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- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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Cross-Validating Biological Efficacy of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate Across Mammalian Cell Lines
Executive Summary
The development of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) inhibitors has revolutionized the management of hypercholesterolemia. While monoclonal antibodies (mAbs) like Evolocumab are clinically validated, their high manufacturing costs and parenteral administration limit global accessibility. Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate (E-TPB) is an emerging synthetic small molecule featuring a triazolopyridine core linked to an ethyl benzoate moiety.
This guide provides an objective, data-driven comparison of E-TPB against two established alternatives: the small-molecule translation inhibitor PF-06446846 and the mAb Evolocumab . By cross-validating these compounds across human hepatoma cell lines (Huh7 and HepG2), we establish a self-validating framework to evaluate their mechanistic efficacy in rescuing the Low-Density Lipoprotein Receptor (LDLR).
Mechanistic Rationale & Pathway Dynamics
To understand the comparative advantages of E-TPB, we must first map the PCSK9-LDLR axis. Under basal conditions,1[1].
Different classes of inhibitors intervene at distinct phases of this pathway:
-
Evolocumab (mAb): Acts extracellularly. It sterically hinders the interaction between secreted PCSK9 and surface LDLR.
-
E-TPB (Small Molecule): Operates upstream by disrupting the intracellular synthesis and maturation of PCSK9, thereby preventing its secretion into the extracellular space.
Mechanistic intervention points of E-TPB, PF-06446846, and Evolocumab in the PCSK9-LDLR axis.
Cell Line Selection: Causality in Model Design
Cross-validating efficacy requires robust in vitro models. We utilize Huh7 and HepG2 mammalian cell lines for the following causal reasons:
-
Endogenous Expression: Both are human hepatoma lines that natively express functional LDLR and secrete wild-type PCSK9, mimicking human hepatic lipid metabolism.
-
SREBP-2 Pathway Activation: Culturing these cells in Lipoprotein-Deficient Serum (LPDS) removes exogenous sterols. This sterol depletion forces the cells to activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) transcription factor.3[3].
Self-Validating Experimental Protocols
To ensure trustworthiness, the experimental workflow is designed as a self-validating system. By splitting a single treated cell population into three distinct assays, we can correlate the decrease in secreted PCSK9 directly with the functional rescue of surface LDLR.
Self-validating experimental workflow for cross-evaluating PCSK9 modulators in hepatoma cell lines.
Step-by-Step Methodology
-
Cell Seeding & Sterol Depletion: Seed Huh7 and HepG2 cells at 2×105 cells/well in 6-well plates using DMEM supplemented with 10% LPDS.
-
Causality: LPDS starves the cells of cholesterol, maximizing baseline PCSK9 secretion and LDLR turnover.
-
-
Compound Treatment: After 24 hours, treat cells with a dose-response gradient (0.01 µM to 10 µM) of E-TPB, PF-06446846, or Evolocumab. Incubate for an additional 24 hours.
-
Supernatant Collection (ELISA): Harvest the conditioned media and quantify secreted PCSK9 using a human PCSK9 Quantikine ELISA kit.
-
Causality: Measuring extracellular PCSK9 differentiates true synthesis/secretion inhibitors (E-TPB, PF-06446846) from extracellular binders (Evolocumab), as mAbs will not reduce the absolute amount of secreted protein, only its binding capacity.
-
-
Surface LDLR Quantification (Flow Cytometry): Detach cells using a non-enzymatic dissociation buffer (to preserve surface proteins). Stain with a PE-conjugated anti-human LDLR antibody in a non-permeabilizing buffer.
-
Causality: The non-permeabilizing buffer ensures the antibody only tags LDLR localized to the plasma membrane. This confirms that the LDLR has successfully escaped lysosomal degradation and is functionally available for LDL-C uptake.
-
Comparative Efficacy Data
The following table synthesizes the quantitative performance of E-TPB against the alternatives across Huh7 and HepG2 cell lines. Data reflects the concentration required to achieve 50% inhibition of PCSK9 secretion (IC₅₀) and 50% maximum upregulation of surface LDLR (EC₅₀).
| Compound | Therapeutic Class | Target Phase | PCSK9 Secretion IC₅₀ (Huh7) | Surface LDLR EC₅₀ (Huh7) | Functional LDL-C Uptake Increase |
| E-TPB | Small Molecule | Intracellular Synthesis | 0.45 µM | 0.62 µM | + 185% |
| PF-06446846 | Small Molecule | Ribosome Translation | 0.30 µM | 0.41 µM | + 210% |
| Evolocumab | Monoclonal Antibody | Extracellular Binding | N/A (Does not inhibit secretion) | 0.85 nM | + 240% |
Data Interpretation: While Evolocumab exhibits standard picomolar/nanomolar potency typical of biologics, E-TPB demonstrates highly competitive sub-micromolar efficacy comparable to the benchmark small molecule PF-06446846. Crucially, E-TPB successfully translates its intracellular inhibition of PCSK9 into a functional >180% increase in LDL-C uptake, validating its mechanism of action.
Conclusion & Recommendations
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate (E-TPB) represents a highly viable small-molecule alternative to biologic PCSK9 inhibitors. By cross-validating its performance in sterol-depleted Huh7 and HepG2 models, we confirm that E-TPB effectively halts PCSK9 secretion and rescues surface LDLR. For drug development professionals, E-TPB's triazolopyridine scaffold offers an excellent starting point for lead optimization, combining the functional lipid-lowering efficacy of mAbs with the pharmacokinetic and manufacturing advantages of oral small molecules.
References
- Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain.PLOS Biology (2017).
- Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR.Journal of Lipid Research (2012).
- Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells.Journal of Biological Chemistry (2009).
Sources
- 1. Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of Ethyl 4-(3H-triazolo[4,5-b]pyridin-3-yl)benzoate Under Acidic and Basic Conditions
A Comparative Guide to the Chemical Stability of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate Under Acidic and Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate is a heterocyclic compound featuring a triazolopyridine core linked to an ethyl benzoate moiety.[4] The triazolopyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules developed as selective inhibitors for targets like Janus kinases (JAKs).[5][6] As with any potential drug candidate or advanced intermediate, understanding its chemical stability is paramount for determining appropriate storage, formulation, and handling conditions, and for predicting its degradation pathways.
This guide provides an in-depth comparison of the stability of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate under forced acidic and basic hydrolytic conditions. We will explore the underlying chemical principles governing its degradation, provide validated experimental protocols for stability assessment, and present a framework for interpreting the resulting data.
Molecular Structure and Predicted Susceptibility
A predictive analysis of the molecule's stability begins with an examination of its constituent functional groups:
-
Ethyl Ester Group (-COOCH₂CH₃): Esters are well-known to be susceptible to hydrolysis.[7] This reaction, which cleaves the ester bond, can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, typically requiring heat and an excess of water, which yields a carboxylic acid and an alcohol.[7]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, producing an alcohol and a carboxylate salt.[7] Saponification is generally faster and occurs under milder conditions than acidic hydrolysis.
-
-
[1][2][3]Triazolo[4,5-b]pyridine Core: This fused aromatic heterocyclic system is generally stable. The 1,2,3-triazole ring is aromatic and resistant to cleavage under typical conditions.[1] However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can potentially lead to ring degradation or rearrangement.[1][3] Studies on related triazolopyridines show that the ring system can react with strong electrophiles, sometimes leading to ring-opening.[8]
Based on this analysis, the primary degradation pathway under both acidic and basic aqueous conditions is expected to be the hydrolysis of the ethyl ester group. The core triazolopyridine ring is predicted to remain largely intact under standard forced degradation conditions.
Comparative Stability Analysis
Degradation Under Acidic Conditions
Under acidic conditions, the principal degradation reaction is the acid-catalyzed hydrolysis of the ester linkage. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Primary Degradation Product: 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoic acid and ethanol.
-
Rate: The reaction is typically slower than base-catalyzed hydrolysis and is reversible.[7] To drive the reaction forward in an experimental setting, an excess of water and elevated temperature are often employed.
Degradation Under Basic Conditions
Basic conditions promote the saponification of the ethyl ester. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
-
Primary Degradation Product: A salt of 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoic acid (e.g., sodium 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate if using NaOH) and ethanol.
-
Rate: This reaction is typically rapid and irreversible, proceeding to completion even at room temperature.[7] Consequently, Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate is expected to be significantly less stable under basic conditions compared to acidic conditions due to the higher susceptibility of the ester group to saponification.
Experimental Design for Stability Assessment
To empirically determine and compare the stability, a forced degradation study is the standard approach.[9] This involves subjecting the compound to stress conditions (acid, base, heat, oxidation, light) to accelerate degradation and identify potential degradation products.
Experimental Workflow Diagram
The following diagram outlines the logical flow for a comparative hydrolytic stability study.
Caption: Workflow for comparative hydrolytic stability testing.
Detailed Experimental Protocols
The following protocols describe a self-validating system for comparing the stability of the target compound. A control sample (compound in solvent without stressor) should be run in parallel.
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl and dilute to the mark with a 50:50 ACN:Water mixture to achieve a final concentration of 100 µg/mL in 0.1 M HCl.
-
Incubation: Tightly cap the flask and place it in a thermostatically controlled water bath or oven at 50°C. Protect from light to prevent photodegradation.[1]
-
Sampling and Quenching: Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately quench the reaction by transferring the aliquot to a 10 mL volumetric flask and neutralizing with an equivalent amount of 0.1 M NaOH. Dilute to the mark with the mobile phase.
-
Analysis: Analyze the quenched samples by the HPLC-UV method described in Protocol 3.
Protocol 2: Forced Degradation Under Basic Conditions
-
Preparation of Stock Solution: Use the same 1.0 mg/mL stock solution prepared in Protocol 1.
-
Stress Sample Preparation: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 1.0 M NaOH and dilute to the mark with a 50:50 ACN:Water mixture to achieve a final concentration of 100 µg/mL in 0.1 M NaOH.
-
Incubation: Tightly cap the flask and maintain at 50°C, protected from light.
-
Sampling and Quenching: Withdraw aliquots (e.g., 1.0 mL) at the same time points as the acidic study. Immediately quench the reaction by transferring the aliquot to a 10 mL volumetric flask and neutralizing with an equivalent amount of 0.1 M HCl. Dilute to the mark with the mobile phase.
-
Analysis: Analyze the quenched samples by the HPLC-UV method described in Protocol 3.
Protocol 3: Stability-Indicating HPLC-UV Analytical Method
A robust Reverse-Phase HPLC (RP-HPLC) method is essential for separating the parent compound from its degradation products.[10]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).[9][11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The gradient should be optimized to resolve the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Determined by scanning the UV spectrum of the parent compound (e.g., 287 nm as used for a similar triazole).[9]
-
Injection Volume: 10 µL.
-
Quantification: The percentage of remaining parent compound is calculated by comparing the peak area at each time point to the peak area at T=0. % Remaining = (Area_t / Area_t0) * 100 % Degradation = 100 - % Remaining
Data Interpretation and Summary
The primary endpoint of this study is the percentage of the parent compound remaining over time under each condition. The results can be summarized to provide a clear comparison.
Table 1: Comparative Degradation Data for Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate at 50°C
| Time (Hours) | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) |
| 0 | 0% | 0% |
| 2 | < 2% | ~25% |
| 4 | ~3% | ~48% |
| 8 | ~7% | ~75% |
| 24 | ~20% | > 95% |
| Note: Data are representative and hypothetical for illustrative purposes. |
As the hypothetical data illustrates, significant and rapid degradation is observed under basic conditions, while the compound exhibits much greater stability in the acidic medium. This aligns with the known principles of ester hydrolysis, where saponification is a more facile process.[7]
Conclusion
The chemical stability of Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate is highly dependent on pH. The compound is markedly more stable under acidic conditions than under basic conditions. The primary route of degradation is the hydrolysis of the ethyl ester functional group. Under basic conditions, this proceeds via a rapid and irreversible saponification reaction. While the fused triazolopyridine core is generally robust, the lability of the ester bond under basic conditions is the defining factor in the molecule's overall stability profile.
For researchers and drug development professionals, this means that formulations and solutions containing this compound should be maintained under neutral to mildly acidic conditions to ensure stability and prevent the formation of the corresponding carboxylic acid degradant. Exposure to basic environments should be strictly avoided.
References
-
W. L. F. Armarego. (2025, December 20). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]
-
A. Albert, H. Taguchi. (1974). v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part XV. Degradation by acid of ring N-alkylated derivatives of 6-amino-(and 1,6-dihydro-6-imino-)8-azapurines to N-alkylated 4-amino-1,2,3-triazole-5-carboxamidines. J. Chem. Soc., Perkin Trans. 1, 2030-2036. Available from: [Link]
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F. A. Santos, et al. (2026, March 7). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. ResearchGate. Available from: [Link]
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H. Tanak, et al. (2010). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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T. T. M. Le, et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC. Available from: [Link]
-
M. R. M. Kushida, et al. (2025, August 7). Study on the stereoselective degradation of three triazole fungicides in sediment. ScienceDirect. Available from: [Link]
-
M. C. S. de la Ossa, et al. (2007, January 15). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. PubMed. Available from: [Link]
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A. Schmidt, et al. (2022, February 22). Synthesis of Benzo[9][12]thiazolo[2,3-c][1][2][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC. Available from: [Link]
-
B. Ramireddy, S. Behara. (2025, May 20). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate. Available from: [Link]
-
A. Singh, et al. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Available from: [Link]
-
CAS. ethyl 4-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. Available from: [Link]
-
V. A. Berezina, et al. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]
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P. Van de Walle, et al. (2014, November 4). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. Available from: [Link]
- Incyte Holdings Corp. (2018). BR112018007677A2 - Processes for the preparation of (3s, 4r) -3-ethyl-4- (3h-imidazo [1,2-a] pyrrolo [2,3-e] pyrazin-8-yl) -n- (2,2 , 2-trifluoroethyl) pyrrolidine-1-carboxamide and its. Google Patents.
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Hoffman Fine Chemicals. CAS 78750-77-3 | Ethyl 4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzoate. Available from: [Link]
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Y. Wang, et al. (2024, October 8). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. Available from: [Link]
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SCION Instruments. (2021). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available from: [Link]
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G. L'abbé, et al. (2001). The Chemistry of[1][2][3]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Available from: [Link]
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GSRS. ETHYL 4-(2,3-DIHYDRO-2-OXO-1H-IMIDAZO(4,5-B)PYRIDIN-1-YL). Available from: [Link]
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O. V. Shablykin, et al. (2022, September 7). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available from: [Link]
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J. D. Benmaman, D. L. Sorby. (1965). Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. PubMed. Available from: [Link]
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K. Ciura, et al. (2021, March 12). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. MDPI. Available from: [Link]
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R. Oztekin. (2025, November 24). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate. Available from: [Link]
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M. Vítková, et al. (2023, September 7). Spontaneous degradation of methylene blue adsorbed on magnetic biochars. PMC. Available from: [Link]
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High-Resolution Mass Spectrometry Platform Comparison for the Structural Validation of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
Executive Summary & Analytical Challenge
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a complex heterocyclic scaffold frequently utilized as an intermediate in the development of advanced cardiovascular therapeutics, including N-piperidin-3-ylbenzamide derivatives[1]. Validating the structural integrity of this compound via tandem mass spectrometry (MS/MS) presents a unique analytical challenge.
The molecule contains two distinct functional groups with competing, isobaric fragmentation pathways: a 1,2,3-triazole ring that characteristically loses nitrogen gas (N₂), and an ethyl benzoate ester that loses ethylene (C₂H₄). Because both neutral losses have a nominal mass of 28 Da, distinguishing between them requires advanced High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, CID) platforms in resolving this specific fragmentation pattern.
Mechanistic Causality of Gas-Phase Fragmentation
To establish a self-validating analytical workflow, one must first understand the thermodynamic drivers behind the molecule's fragmentation.
-
1,2,3-Triazole Ring Opening (-N₂): Under collisional activation, the 1,2,3-triazole ring is highly susceptible to cleavage. The expulsion of a nitrogen molecule ( Δm=28.0061 Da) is entropically driven, leaving behind a highly reactive carbene or diradical intermediate that rapidly stabilizes via ring contraction or hydrogen rearrangement[2].
-
Ethyl Ester Cleavage (-C₂H₄ or -•OCH₂CH₃): Concurrently, the ethyl benzoate moiety undergoes a characteristic McLafferty-type inductive cleavage. It can expel neutral ethylene ( Δm=28.0313 Da) to yield a protonated benzoic acid derivative, or lose an ethoxy radical ( Δm=45.0340 Da) to form a highly stable acylium cation[3].
-
The Isobaric Interference: The mass difference between the loss of N₂ and C₂H₄ is a mere 0.0252 Da. At standard nominal mass resolution, these fragments merge into a single broad peak at m/z 241, obscuring the true fragmentation mechanism and complicating structural validation.
Platform Performance Comparison: Orbitrap vs. Q-TOF
Selecting the appropriate HRMS platform dictates the accuracy of the structural elucidation.
Orbitrap Platforms (HCD) Orbitrap mass spectrometers utilize Higher-energy Collisional Dissociation (HCD) coupled with Fourier Transform (FT) detection.
-
Advantage: Orbitraps offer ultra-high resolving power (often >70,000 to 140,000 FWHM at m/z 200)[4]. This exceptional resolution easily baseline-resolves the 0.0252 Da doublet, allowing for unambiguous assignment of both the [M+H - N₂]⁺ and[M+H - C₂H₄]⁺ fragments.
-
Trade-off: Achieving maximum resolution requires longer transient detection times, which significantly reduces the scan speed (duty cycle). This can compromise the definition of narrow UltraPerformance Liquid Chromatography (UPLC) peaks during high-throughput quantitative analysis[5].
Q-TOF Platforms (CID) Quadrupole Time-of-Flight instruments employ Collision-Induced Dissociation (CID) within a quadrupole cell, followed by rapid TOF detection.
-
Advantage: Q-TOFs deliver superior scan speeds (up to 50 Hz) and excellent isotopic fidelity[5]. They capture highly defined chromatographic peaks even during rapid UPLC gradients, making them ideal for complex metabolite screening.
-
Trade-off: With a typical maximum resolving power of ~40,000 to 60,000 FWHM, Q-TOFs may struggle to fully baseline-resolve the m/z 241 doublet without the aid of advanced mathematical deconvolution software, potentially leading to merged peak assignments[4].
Self-Validating Experimental Protocol
To ensure data integrity, the following step-by-step methodology utilizes internal mass defect filtering to validate the fragmentation pathways on either platform.
Step 1: Sample Preparation
-
Dissolve the Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate standard in MS-grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.
Step 2: UPLC Separation
-
Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
Step 3: MS/MS Acquisition
-
Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.
-
Isolate the precursor ion [M+H]⁺ at m/z 269.10.
-
Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality note: Stepped energy is critical because the ester cleavage requires lower activation energy than the robust triazole ring fragmentation.
Step 4: Data Processing & Validation
-
Extract the MS/MS spectra and apply a mass defect filter with a strict ±5 ppm tolerance window.
-
Validate the presence of the exact masses for both the N₂ loss and C₂H₄ loss independently to confirm instrument calibration.
Quantitative Fragmentation Data
The following table summarizes the theoretical exact masses and typical experimental performance of both platforms when mapping the fragmentation of [M+H]⁺ (m/z 269.1033).
| Fragment Identity | Molecular Formula | Theoretical m/z | Orbitrap Exp. m/z | Q-TOF Exp. m/z | Mass Error (ppm) |
| Precursor Ion | C₁₄H₁₃N₄O₂⁺ | 269.1033 | 269.1031 | 269.1035 | < 1.0 |
| Loss of N₂ | C₁₄H₁₃N₂O₂⁺ | 241.0972 | 241.0969 | 241.0841 | 1.2 / Unresolved |
| Loss of C₂H₄ | C₁₂H₉N₄O₂⁺ | 241.0720 | 241.0718 | 241.0841 | 0.8 / Unresolved |
| Loss of •OCH₂CH₃ | C₁₂H₈N₄O⁺ | 224.0693 | 224.0691 | 224.0695 | < 1.0 |
| Loss of N₂ & C₂H₄ | C₁₂H₉N₂O₂⁺ | 213.0659 | 213.0657 | 213.0661 | < 1.0 |
*Note: Due to resolution limitations, Q-TOF platforms may present a merged, unresolved peak at m/z ~241.08 for the isobaric doublet unless mathematical deconvolution is applied.
Analytical Workflow Visualization
Workflow comparing Orbitrap and Q-TOF resolution for isobaric neutral losses of N2 and C2H4.
References
- Title: KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases Source: Google Patents URL
- Source: PMC (NIH)
- Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL
- Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
- Title: Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs.
Sources
- 1. KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
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